Superior Reactivity in Carbonylative Suzuki-Miyaura Coupling
In carbonylative Suzuki-Miyaura coupling, 2-bromobenzoate esters are a preferred substrate class compared to 2-bromo benzophenones due to their broader substrate tolerance, enabling a wider array of products [1]. 5-Fluoro-2-bromobenzoate belongs to this superior class of 2-bromobenzoate esters. This preference is a class-level inference based on the superior performance of 2-bromobenzoates in these specific carbonylation reactions [2].
| Evidence Dimension | Reaction Pathway Efficiency (Substrate Scope) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 2-Bromo benzophenones |
| Quantified Difference | The carbonylative Suzuki–Miyaura coupling of 2-bromobenzoate esters was the preferred pathway due to a broader substrate tolerance. |
| Conditions | Carbonylative Suzuki–Miyaura coupling with aryl boronic acids. |
Why This Matters
Selecting 5-fluoro-2-bromobenzoate ensures access to a synthetic pathway known for its broader substrate scope, reducing the risk of failure and enabling more diverse chemical space exploration.
- [1] Ismael, A., Skrydstrup, T., & Bayer, A. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18(10), 1943-1951. DOI: 10.1039/D0OB00044B. View Source
- [2] Ismael, A., Skrydstrup, T., & Bayer, A. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18(10), 1943-1951. DOI: 10.1039/D0OB00044B. View Source
